molecular formula C27H31O14+ B1202771 Pelargonidin 3-O-rutinoside

Pelargonidin 3-O-rutinoside

Cat. No. B1202771
M. Wt: 579.5 g/mol
InChI Key: IFYOHQQBIKDHFT-ASZXTAQUSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Pelargonidin 3-O-rutinoside is an anthocyanin cation consisting of pelargonidin having a rutinosyl [6-deoxy-alpha-L-mannosyl-(1->6)-beta-D-glucosyl] residue attached at the 3-hydroxy position. It is an anthocyanin cation, a rutinoside and a disaccharide derivative. It is a conjugate acid of a pelargonidin 3-O-rutinoside betaine.

Scientific Research Applications

Bioavailability and Metabolism

Pelargonidin-3-O-rutinoside (Pg3R) demonstrates notable bioavailability and metabolism characteristics. When orally administered, Pg3R is absorbed in its intact form and reaches a peak plasma concentration within 60 minutes. The primary metabolic pathway for Pg3R is demethylation, with Pg3R-demethylated metabolite being a significant byproduct. Notably, the bioavailability of Pg3R is significantly higher than that of pelargonidin-3-O-glucoside (Pg3G), suggesting that rutinoside-linked anthocyanins may offer superior bioavailability compared to their glucoside counterparts (Xu et al., 2021).

Presence in Mulberry Fruits

Pelargonidin 3-O-rutinoside is identified in the fruits of Morus nigra and Morus alba, species known for their medicinal uses in traditional Chinese medicine. The compound forms part of the rich phenolic profile of these fruits, contributing to their health-related properties (Pawłowska et al., 2008).

Role as an α-Glucosidase Inhibitor

Pelargonidin-3-O-rutinoside from strawberries acts as a novel α-glucosidase inhibitor, potentially beneficial for improving postprandial hyperglycemia. The structural activity relationship (SAR) of this compound and its role in inhibiting α-glucosidase were extensively studied, highlighting its potential therapeutic applications (Xu et al., 2018).

Identification in Black Raspberries

The identification of pelargonidin 3-rutinoside in black raspberries marks a significant discovery, as no pelargonidin derivative had previously been found in Rubus occidentalis. This highlights the diverse anthocyanin composition in different fruits and the potential for unique health benefits (Tian et al., 2006).

Antioxidant Activity

Pelargonidin-3-O-rutinoside exhibits antioxidant properties, contributing significantly to the overall antioxidant activity of certain fruits like strawberries. The compound's stability and its influence on antioxidant activity were also explored, revealing insights into the molecular interactions at play (Cerezo et al., 2010).

properties

Product Name

Pelargonidin 3-O-rutinoside

Molecular Formula

C27H31O14+

Molecular Weight

579.5 g/mol

IUPAC Name

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C27H30O14/c1-10-19(31)21(33)23(35)26(38-10)37-9-18-20(32)22(34)24(36)27(41-18)40-17-8-14-15(30)6-13(29)7-16(14)39-25(17)11-2-4-12(28)5-3-11/h2-8,10,18-24,26-27,31-36H,9H2,1H3,(H2-,28,29,30)/p+1/t10-,18+,19-,20+,21+,22-,23+,24+,26+,27+/m0/s1

InChI Key

IFYOHQQBIKDHFT-ASZXTAQUSA-O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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